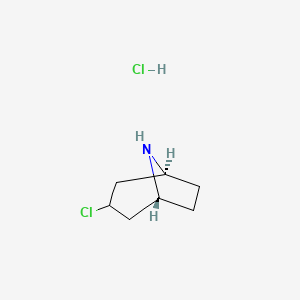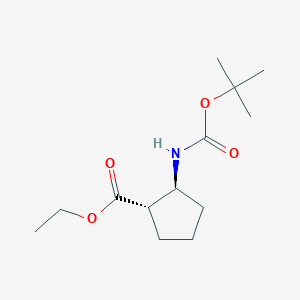
3-alpha-Chloronortropane hydrochloride
Übersicht
Beschreibung
3-alpha-Chloronortropane hydrochloride is a chemical compound that has been extensively studied in scientific research. It is a tropane derivative that has been shown to have potential applications in the field of neuroscience.
Wirkmechanismus
The mechanism of action of 3-alpha-Chloronortropane hydrochloride is related to its ability to bind to the dopamine transporter. This binding prevents the reuptake of dopamine, leading to an increase in dopamine levels in the synaptic cleft. This increase in dopamine levels is associated with the rewarding effects of drugs of abuse.
Biochemical and Physiological Effects
3-alpha-Chloronortropane hydrochloride has been shown to have both biochemical and physiological effects. Biochemically, it has been shown to bind with high affinity to the dopamine transporter. Physiologically, it has been shown to increase dopamine levels in the brain, leading to the rewarding effects of drugs of abuse.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-alpha-Chloronortropane hydrochloride in lab experiments are related to its high affinity for the dopamine transporter and its ability to increase dopamine levels in the brain. This makes it a useful tool for studying the role of the dopamine transporter in neurological disorders and drug addiction. However, one limitation of using 3-alpha-Chloronortropane hydrochloride is that it is a radioligand, which requires special handling and disposal procedures.
Zukünftige Richtungen
There are many future directions for research on 3-alpha-Chloronortropane hydrochloride. One area of research is the development of new radioligands that can be used to study the dopamine transporter. Another area of research is the investigation of the role of the dopamine transporter in other neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, research could focus on the development of new drugs that target the dopamine transporter as a potential treatment for drug addiction.
Conclusion
In conclusion, 3-alpha-Chloronortropane hydrochloride is a tropane derivative that has been extensively studied in scientific research. It has potential applications in the field of neuroscience, particularly in the study of the dopamine transporter and its role in drug addiction and other neurological disorders. While there are limitations to its use in lab experiments, the advantages of using 3-alpha-Chloronortropane hydrochloride make it a valuable tool for scientific research.
Wissenschaftliche Forschungsanwendungen
3-alpha-Chloronortropane hydrochloride has been used in scientific research as a radioligand for imaging studies of the dopamine transporter. It has also been used to study the effects of cocaine on the dopamine transporter. In addition, 3-alpha-Chloronortropane hydrochloride has been used to investigate the role of the dopamine transporter in drug addiction and other neurological disorders.
Eigenschaften
IUPAC Name |
(1R,5S)-3-chloro-8-azabicyclo[3.2.1]octane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClN.ClH/c8-5-3-6-1-2-7(4-5)9-6;/h5-7,9H,1-4H2;1H/t5?,6-,7+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOHZAINZXMIOU-FXFNDYDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1N2)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-alpha-Chloronortropane hydrochloride | |
CAS RN |
14379-07-8 | |
| Record name | 1-alpha-H,5-alpha-H-Nortropane, 3-alpha-chloro-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014379078 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![6-(aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B3103326.png)

![2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B3103337.png)


